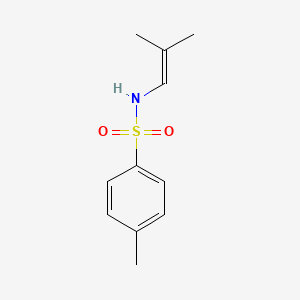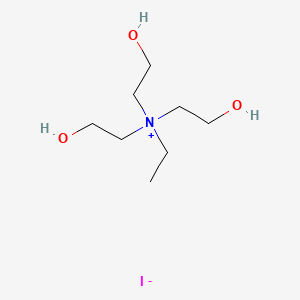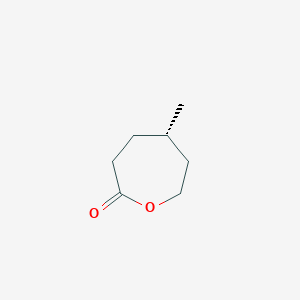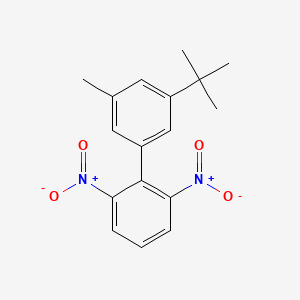
3'-tert-Butyl-5'-methyl-2,6-dinitro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl is an organic compound characterized by its biphenyl structure with tert-butyl and methyl substituents, as well as two nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl typically involves a multi-step process:
Nitration of Biphenyl: The initial step involves the nitration of biphenyl to introduce nitro groups. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The nitrated biphenyl is then subjected to Friedel-Crafts alkylation to introduce the tert-butyl and methyl groups. This reaction typically uses tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration reactors are used to handle the exothermic nature of the nitration process.
Continuous Alkylation: Continuous flow reactors are employed for the alkylation step to ensure consistent product quality and yield.
Automated Purification: Industrial purification methods include automated chromatography systems and crystallization units to achieve high throughput and purity.
化学反応の分析
Types of Reactions
3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: 3’-tert-Butyl-5’-methyl-2,6-diamino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Oxidation: 3’-tert-Butyl-5’-methyl-2,6-dinitrobenzoic acid.
科学的研究の応用
3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl has several applications in scientific research:
Materials Science: Used as a precursor in the synthesis of advanced materials, including polymers and liquid crystals.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.
Chemical Sensors: Employed in the development of chemical sensors and detection systems due to its reactive nitro groups.
Catalysis: Serves as a ligand or catalyst in various organic reactions, enhancing reaction efficiency and selectivity.
作用機序
The mechanism by which 3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl exerts its effects depends on the specific application:
In Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic cycles.
In Chemical Reactions: The nitro groups participate in electron-withdrawing effects, influencing the reactivity of the biphenyl core.
In Biological Systems: If used in drug development, the compound’s mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
2,6-Dinitro-4-tert-butylphenol: Similar in structure but lacks the biphenyl linkage.
3,5-Dinitro-2,6-dimethyl-4-tert-butylacetophenone: Shares the nitro and tert-butyl groups but has an acetophenone core instead of biphenyl.
4-tert-Butyl-2,6-dinitrophenol: Contains similar substituents but is a monophenyl compound.
Uniqueness
3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl is unique due to its biphenyl structure, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance its performance in materials science applications and provide distinct reactivity patterns in chemical reactions compared to its monophenyl counterparts.
特性
CAS番号 |
111220-32-7 |
|---|---|
分子式 |
C17H18N2O4 |
分子量 |
314.34 g/mol |
IUPAC名 |
2-(3-tert-butyl-5-methylphenyl)-1,3-dinitrobenzene |
InChI |
InChI=1S/C17H18N2O4/c1-11-8-12(10-13(9-11)17(2,3)4)16-14(18(20)21)6-5-7-15(16)19(22)23/h5-10H,1-4H3 |
InChIキー |
KFOYYCVXSTUORH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(C)(C)C)C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



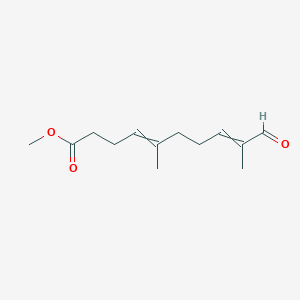
![1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene](/img/structure/B14311986.png)

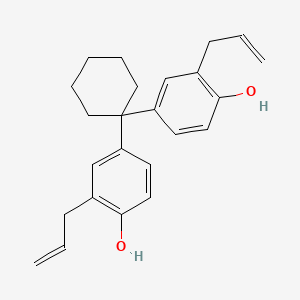
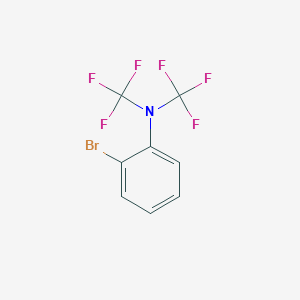

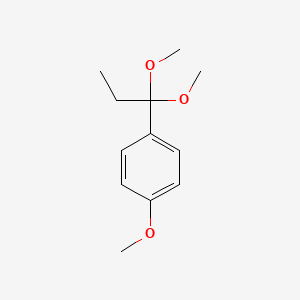
![2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol](/img/structure/B14312019.png)
